molecular formula C8H9ClFNO B13520002 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol

2-Amino-2-(5-chloro-2-fluorophenyl)ethanol

Cat. No.: B13520002
M. Wt: 189.61 g/mol
InChI Key: UCNUUSOPNZCFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H10ClFNO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol typically involves the reaction of 5-chloro-2-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale hydrogenation processes, utilizing catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 2-amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group in the intermediate can be reduced to an amino group using hydrogenation.

    Substitution: The amino group can undergo nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions, influencing the activity of these targets. This can lead to inhibition or activation of biological pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol
  • 2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol
  • 2-amino-2-(5-chloro-3-fluorophenyl)ethan-1-ol

Uniqueness

2-amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted synthesis and research applications .

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

2-amino-2-(5-chloro-2-fluorophenyl)ethanol

InChI

InChI=1S/C8H9ClFNO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2

InChI Key

UCNUUSOPNZCFRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CO)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.